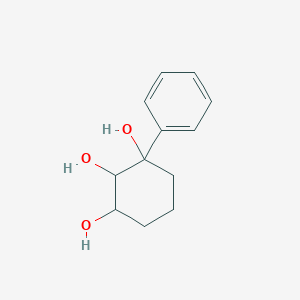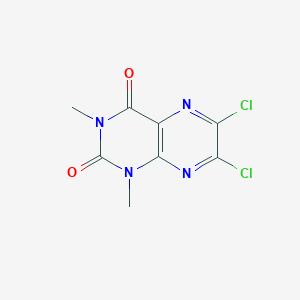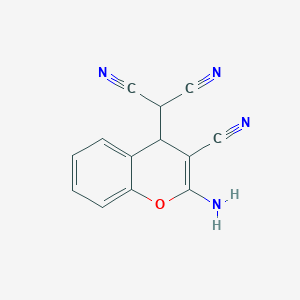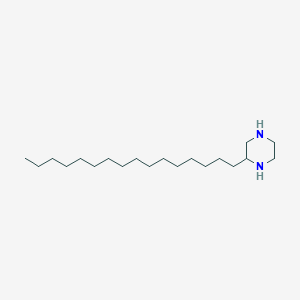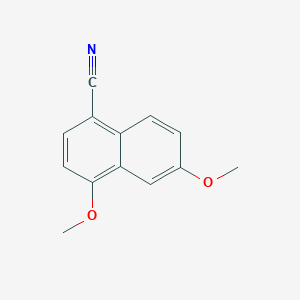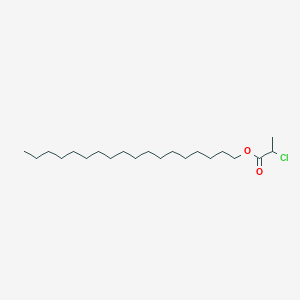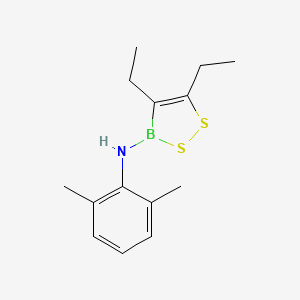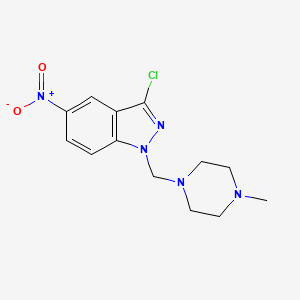![molecular formula C15H14ClN3O4 B14379971 3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one CAS No. 89648-41-9](/img/structure/B14379971.png)
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a chloro, hydroxy, trimethylphenyl, hydrazinylidene, and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one involves multiple steps. One common method includes the reaction of 2-hydroxy-3,5,6-trimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-hydroxyisoquinoline
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
Uniqueness
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinylidene and nitro groups allows for diverse chemical transformations and potential therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
89648-41-9 |
|---|---|
Molecular Formula |
C15H14ClN3O4 |
Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-[(4-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-3,4,6-trimethylphenol |
InChI |
InChI=1S/C15H14ClN3O4/c1-7-4-8(2)15(21)14(9(7)3)18-17-11-6-12(19(22)23)10(16)5-13(11)20/h4-6,20-21H,1-3H3 |
InChI Key |
LIQOCYVRWSRMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N=NC2=CC(=C(C=C2O)Cl)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


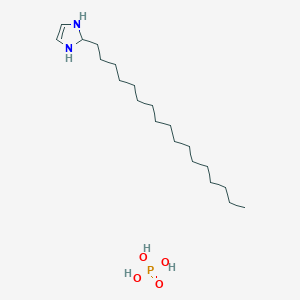
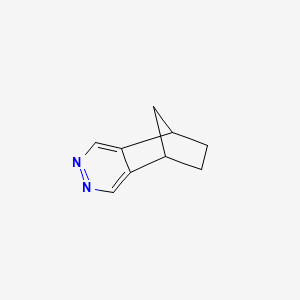
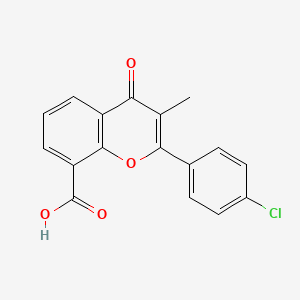
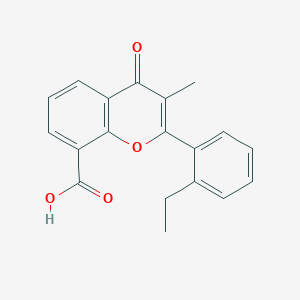
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
